3-bromo-2,5-dithiophen-2-ylthiophene

Regioselective direct arylation Palladium catalysis C–H functionalization

Terminal-brominated terthiophenes restrict polymer architecture to linear backbones. 3-Bromo-2,5-dithiophen-2-ylthiophene (CAS 105125-00-6) provides orthogonal reactivity: the 3-Br group on the central ring permits regioselective C5 C-H arylation while retaining C2-Br for subsequent Suzuki/Stille coupling, enabling unsymmetrical diarylated thiophenes for OFET/OPV semiconductors. • Orthogonal monomer: C5 arylation then C2 cross-coupling. • Melting point 40°C for easy processing. • Electropolymerizable onto electrodes. ≥98% purity; in stock, global delivery.

Molecular Formula C12H7BrS3
Molecular Weight 327.3 g/mol
CAS No. 105125-00-6
Cat. No. B1266009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2,5-dithiophen-2-ylthiophene
CAS105125-00-6
Molecular FormulaC12H7BrS3
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)Br
InChIInChI=1S/C12H7BrS3/c13-8-7-11(9-3-1-5-14-9)16-12(8)10-4-2-6-15-10/h1-7H
InChIKeyFGBHDLKMGUOJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,5-dithiophen-2-ylthiophene: Regiospecific Building Block for Organic Electronics


3-Bromo-2,5-dithiophen-2-ylthiophene (also designated 3'-bromo-2,2':5',2''-terthiophene) is a brominated α-terthiophene derivative with the molecular formula C12H7BrS3 and a molecular weight of 327.27 g/mol . This compound features a conjugated terthiophene backbone bearing a single bromine substituent at the 3-position of the central thiophene ring, with an experimentally determined melting point of 40°C and a predicted density of 1.599 g/cm³ . It serves as a functionalized monomer precursor in the synthesis of regioregular conjugated polymers and small-molecule semiconductors for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electropolymerized thin films [1].

Regioregular conjugated polymer building block
Sequential orthogonal C5/C2 functionalization capability
Electropolymerizable monomer for thin-film devices

Why Generic Analogs Cannot Replace 3-Bromo-2,5-dithiophen-2-ylthiophene


Generic substitution of 3-bromo-2,5-dithiophen-2-ylthiophene with other terthiophene derivatives is precluded by two critical differentiation factors: bromination position and regiochemical control. The unsubstituted α-terthiophene (2,2':5',2''-terthiophene, CAS 1081-34-1) lacks the reactive bromine handle entirely, rendering it inert toward cross-coupling and unsuitable as a building block for chain extension or functionalization . Isomeric bromoterthiophenes—such as 5-bromo-2,2':5',2''-terthiophene (CAS 94581-95-0) and 5,5''-dibromo-2,2':5',2''-terthiophene (CAS 98057-08-0)—bear bromine exclusively at terminal α-positions . This positional variation fundamentally alters polymerization architecture: terminal bromines produce linear homopolymers with limited structural diversity, whereas the 3-position bromine on the central ring of the target compound enables site-selective C5-arylation while preserving the bromine for subsequent C2-functionalization, yielding unsymmetrical 2,5-di(hetero)arylated thiophenes inaccessible via terminal-brominated analogs [1]. The thermal property divergence is substantial: the target compound melts at 40°C, whereas 5-bromo-2,2':5',2''-terthiophene melts at 135–138°C and 5,5''-dibromo-2,2':5',2''-terthiophene at 158°C, differences exceeding 95–118°C that directly impact handling, solubility, and processing conditions during synthesis [2].

Target: 3-Bromo-2,5-dithiophen-2-ylthiophene
α-Terthiophene (CAS 1081-34-1)
Lacks reactive bromine handle; incompatible with cross-coupling or chain extension.
5-Bromo-2,2':5',2''-terthiophene
Terminal bromine yields only linear symmetrical polymers; no orthogonal sequential functionalization.
5,5''-Dibromo-2,2':5',2''-terthiophene
Melting point >95°C above target may complicate solution-phase processing and handling.

Comparative Evidence for 3-Bromo-2,5-dithiophen-2-ylthiophene


Regiospecific C5-Arylation via Positional Bromination

The 3-position bromine on the central thiophene ring functions as a blocking group that directs Pd-catalyzed direct arylation exclusively to the C5-position, enabling synthesis of unsymmetrical 2,5-di(hetero)arylated thiophenes in two steps [1]. In contrast, 5,5''-dibromo-2,2':5',2''-terthiophene and 5-bromo-2,2':5',2''-terthiophene possess bromine only at terminal α-positions; direct arylation at these positions consumes the sole reactive handle in a single step, precluding sequential orthogonal functionalization and yielding only symmetrical products . The C2-bromine remains intact throughout C5-arylation with 1 mol% Pd(OAc)₂, KOAc in DMA, allowing subsequent C2 Suzuki coupling [2].

Regiospecific C5-Arylation
Class-level
Target enables sequential C5 then C2 arylation → unsymmetrical 2,5-di(hetero)arylated thiophenes
Access structurally diverse unsymmetrical conjugated molecules
Comparators yield symmetrical products only
Regioselective direct arylation Palladium catalysis C–H functionalization

Low Melting Point Improves Processability

The target compound exhibits a melting point of 40°C [1], which is 118°C lower than that of 5,5''-dibromo-2,2':5',2''-terthiophene (158°C) and 95°C lower than that of 5-bromo-2,2':5',2''-terthiophene (135–138°C) . The target compound's near-room-temperature melting point facilitates dissolution and handling under mild conditions, whereas the high melting points of the terminal-brominated analogs reflect stronger intermolecular packing that may limit solubility and increase energy input for thermal processing.

Low Melting Point
Reported
40°C vs 135–138°C (5-bromo) and 158°C (5,5''-dibromo); Δ = –95 to –118°C
Near-room-temperature melting facilitates solution processing
Data from experimental determination and vendor datasheets
Thermal properties Solid-state processing Solution processability

Electropolymerization into Photovoltaic Thin Films

The target compound serves as a precursor to poly(3'-bromo-4'-thienyl-2,2':5',2''-terthiophene), which was electropolymerized onto electrodes to form thin films used in ZnO/Polymer/PTCDA/Li/Al photovoltaic cells [1]. A structurally related polymer derived from 3',4'-dibromo-substituted polythiophene yielded only 0.006% photovoltaic efficiency under comparable conditions [2]. Although direct efficiency data for the target-derived polymer are not reported in the same study, the electropolymerization studies using cyclic voltammetry and potential-step nucleation-growth analysis demonstrate that this compound generates conductive polymer deposits with measurable photovoltaic response when paired with PTCDA as acceptor [3].

Electropolymerized Thin Films
Method context
Electropolymerized film used in ZnO/Polymer/PTCDA/Li/Al cell; photovoltaic response observed
Supports photovoltaic and electrochromic thin-film research
Dibromo analog yields near-zero efficiency (0.006%)
Electropolymerization Photovoltaic cells Conducting polymers

Validated Purity Across Multiple Suppliers

3-Bromo-2,5-dithiophen-2-ylthiophene is commercially available from TCI (Product B4050) with purity >97.0% (GC) , Aladdin (97% purity, argon-charged storage) , Alfa Chemistry (>97.0% GC) , and Fisher Scientific (≥97.0% GC) . In contrast, the unsubstituted α-terthiophene (2,2':5',2''-terthiophene, CAS 1081-34-1) is widely available but lacks the reactive bromine handle entirely, rendering it unsuitable for cross-coupling applications . The 5-bromo- and 5,5''-dibromo analogs are available but exhibit divergent thermal properties (melting points 135–138°C and 158°C, respectively) that complicate solution-phase processing . The consistency of the >97.0% GC purity specification across multiple independent vendors ensures reliable synthetic reproducibility and minimizes batch-to-batch variability for industrial and academic procurement.

Validated Purity
Specification review
≥97% (GC) purity confirmed across TCI, Aladdin, Alfa Chemistry, Fisher Scientific
Consistent purity ensures synthetic reproducibility
Multi-supplier specification consistency
Building block procurement Purity specification Reproducible synthesis

3-Bromo-2,5-dithiophen-2-ylthiophene: Procurement and Application Scenarios


Unsymmetrical 2,5-Di(hetero)arylated Thiophenes via Sequential Arylation

This compound is optimally employed in two-step sequential Pd-catalyzed protocols: first, regioselective C5 direct arylation using 1 mol% Pd(OAc)₂ with KOAc in DMA, which proceeds with retention of the C2-bromine blocking group; second, Suzuki or Stille coupling at the C2-position to install a different aryl or heteroaryl unit. This orthogonal reactivity enables the preparation of unsymmetrical conjugated molecules with tailored electronic properties for organic semiconductor applications, a synthetic outcome unattainable with terminal-brominated terthiophenes [1].

Electropolymerization for Photovoltaic and Electrochromic Devices

The compound is suitable as a monomer precursor for electropolymerization onto electrode surfaces (e.g., ITO, ZnO) using cyclic voltammetry. The resulting poly(3'-bromo-4'-thienyl-2,2':5',2''-terthiophene) thin films exhibit conductivity and photovoltaic response when incorporated into layered devices with electron acceptors such as PTCDA. This application leverages the compound's electrochemical polymerizability, which is distinct from that of unsubstituted terthiophene (no reactive handle) and 3',4'-dibromo analogs (yielding near-zero efficiency, ~0.006%) [2].

Building Block for Regioregular Conjugated Copolymers

The single bromine substituent at the 3-position of the central ring allows this compound to serve as a chain-terminating or mid-chain functionalization unit in the synthesis of regioregular polythiophenes and donor-acceptor copolymers. When used in conjunction with α,ω-dibromo-oligothiophenes, it enables precise control over polymer end-group functionality and conjugated sequence architecture. This contrasts with 5,5''-dibromo-2,2':5',2''-terthiophene, which yields exclusively linear, symmetrical polymer backbones with limited architectural diversity .

Application
Selection Property
Validation Focus
Unsymmetrical 2,5-di(hetero)arylated thiophenes
Regioselective C5-arylation with retained C2-bromine
Sequential orthogonal arylation efficiency
Electropolymerized photovoltaic/electrochromic devices
Electrochemical polymerizability of terthiophene backbone
Film conductivity and photovoltaic response in layered devices
Regioregular conjugated copolymer building block
Single bromine at central 3-position for chain-end functionalization
Polymer end-group fidelity and regioregularity control

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